Vandetanib

Übersicht

Beschreibung

Vandetanib, sold under the brand name Caprelsa, is an anti-cancer medication used for the treatment of certain tumors of the thyroid gland . It acts as a kinase inhibitor of a number of cell receptors, mainly the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase .

Synthesis Analysis

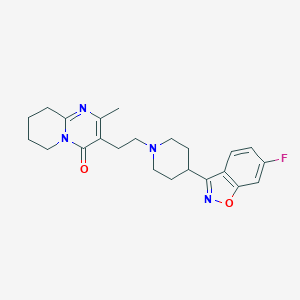

Vandetanib derivatives were designed and prepared via the introduction of a nitroimidazole group in the piperidine side chain and modification on the aniline moiety of vandetanib . Some target compounds exhibited excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia .Molecular Structure Analysis

The crystal structure analyses revealed a proton transfer between the carboxylic acid group of aliphatic acids and the N-methyl piperidine moiety of Vandetanib, confirming salt/adduct formation .Chemical Reactions Analysis

Vandetanib is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation . It accumulates about 8 fold with steady state reached after around 3 months .Physical And Chemical Properties Analysis

Vandetanib has a molecular formula of C22H24BrFN4O2 and a molecular weight of 475.35 . It is generally well-tolerated at daily doses ≤300 mg .Wissenschaftliche Forschungsanwendungen

Treatment of Medullary Thyroid Cancer

Vandetanib was approved by the FDA in April 2011 for application in the treatment of symptomatic or progressive Medullary Thyroid Cancer (MTC) in patients with surgically unresectable, locally advanced, or metastatic disease .

Inhibition of Tumor Angiogenesis and Proliferation

Vandetanib is an oral once-daily kinase inhibitor of tumor angiogenesis and tumor cell proliferation. It has the potential for use in a broad range of tumor types .

Anti-Inflammatory and Anti-Contractile Agent in Asthma

Vandetanib has been studied as a prospective anti-inflammatory and anti-contractile agent in asthma. It was found to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

As an anti-tumor agent, Vandetanib could selectively block VEGFR2, which is involved in airway hypersensitivity .

Tyrosine Kinase Inhibitor in Hypoxia

Vandetanib derivatives containing nitroimidazole groups were designed and synthesized as tyrosine kinase inhibitors in normoxia and hypoxia. Some of these compounds exhibited excellent EGFR inhibitory activities and anti-proliferative over A549/H446 cells in hypoxia .

Progression-Free Survival (PFS) in Clinical Trials

During a median follow-up period of 2 years, Vandetanib demonstrated statistically significant clinical benefits over placebo with respect to the primary endpoint, namely progression-free survival (PFS), and a range of secondary endpoints .

Wirkmechanismus

Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Target of Action

Vandetanib primarily targets three key signaling pathways involved in tumor growth, progression, and angiogenesis :

These targets are crucial in the regulation of cell proliferation and angiogenesis .

Mode of Action

Vandetanib acts as a kinase inhibitor, blocking the action of these abnormal proteins that signal cancer cells to multiply . This inhibition helps slow or stop the spread of cancer cells .

Biochemical Pathways

By inhibiting VEGFR-2, EGFR, and RET, vandetanib disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . This disruption leads to a decrease in tumor angiogenesis and cell proliferation, thereby slowing the progression of the disease .

Pharmacokinetics

Vandetanib is absorbed slowly following oral administration, with maximum plasma concentrations typically achieved at a median time of 6 hours post-dose . The steady-state plasma pharmacokinetics of vandetanib is comparable with previous studies . Although the plasma exposure to vandetanib decreased from days 8 to 42, it remained similar to adult studies .

Result of Action

The inhibition of the VEGFR-2, EGFR, and RET pathways by vandetanib results in a decrease in tumor angiogenesis and cell proliferation . This leads to a slowing or stopping of the spread of cancer cells . In vitro studies have shown that vandetanib can significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling .

Action Environment

The efficacy of vandetanib can be influenced by various environmental factors. For instance, the presence of other medications can affect the pharmacokinetics and pharmacodynamics of vandetanib . Therefore, patients receiving vandetanib with other medications may require additional monitoring and dose adjustments where necessary .

Safety and Hazards

Vandetanib can cause a serious heart problem. Your risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Many drugs can affect vandetanib . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Vandetanib demonstrated clinical benefit—specifically, increased progression-free survival in patients with symptomatic and progressive medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .

Eigenschaften

IUPAC Name |

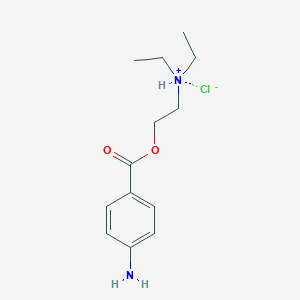

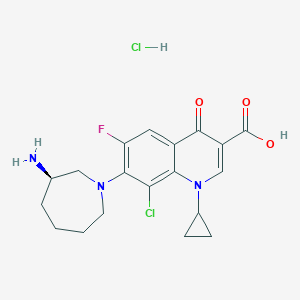

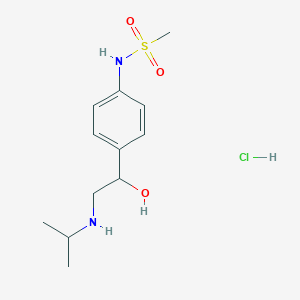

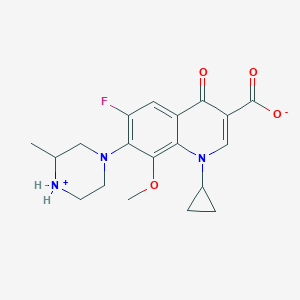

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTHHESEBZOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046681 | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU., In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells., In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR., Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR., Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells., For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page. | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Vandetanib | |

CAS RN |

443913-73-3 | |

| Record name | Vandetanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443913-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vandetanib [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of vandetanib?

A: Vandetanib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) signaling. [, , , , , , , ]

Q2: How does vandetanib affect tumor angiogenesis?

A: Vandetanib potently inhibits VEGFR2 activation in tumor vasculature, leading to a significant reduction in microvessel density and ultimately inhibiting tumor angiogenesis. [, ]

Q3: What are the downstream effects of vandetanib on cellular signaling pathways?

A: Vandetanib induces apoptosis, primarily through the inhibition of the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways. [] It also impacts cell cycle progression by downregulating cyclin expression, leading to a G0/G1 arrest. []

Q4: Does vandetanib affect EGFR signaling in tumor cells?

A: Yes, vandetanib has been shown to deplete EGFR activity under both basal and ligand-stimulated conditions, further contributing to its antitumor effects. []

Q5: Does vandetanib impact the expression of matrix metalloproteinases?

A: Research suggests that vandetanib can suppress the expression of matrix metalloproteinase 14 (MMP14), potentially contributing to the inhibition of tumor invasion. []

Q6: How does vandetanib affect the stromal microenvironment of tumors?

A: Vandetanib has demonstrated effects on the tumor microenvironment, including a decrease in tumor perfusion and an increase in the percentage of mature vessels, even without significant changes in vessel density. []

Q7: Can vandetanib affect the secretion of vascular endothelial growth factor (VEGF)?

A: Studies in breast cancer models have shown that vandetanib can reduce VEGF secretion, further contributing to its antiangiogenic effects. []

Q8: What is the molecular formula and weight of vandetanib?

A8: The molecular formula of vandetanib is C22H24FN7O3, and its molecular weight is 437.47 g/mol.

Q9: Are there known mechanisms of resistance to vandetanib?

A: Yes, one identified mechanism is the emergence of the EGFR T790M mutation, which has been observed in lung adenocarcinoma cells following chronic exposure to vandetanib. [, ]

Q10: Does the EGFR T790M mutation completely abolish vandetanib's efficacy?

A: While the T790M mutation confers resistance in vitro, vandetanib retains significant efficacy in vivo against xenografts harboring this mutation, likely due to its antiangiogenic effects through VEGFR2 inhibition. []

Q11: Does overexpression of Yes-Associated Protein (YAP) contribute to vandetanib resistance?

A: Studies in medullary thyroid cancer have shown that YAP overexpression can lead to vandetanib resistance, highlighting a potential target for overcoming acquired resistance. []

Q12: Can vandetanib overcome resistance to other chemotherapeutic agents?

A: Research suggests that vandetanib can enhance the antitumor activity of cisplatin and radiation therapy in head and neck squamous cell carcinoma models, potentially overcoming resistance to these treatments. []

Q13: What is the relationship between vandetanib serum levels and toxicity?

A: High serum levels of vandetanib have been linked to serious toxicity in patients with medullary thyroid cancer, highlighting the need for therapeutic monitoring. [, ]

Q14: What is the unbound fraction of vandetanib in serum?

A: The mean percentage of unbound vandetanib in serum is approximately 8%, which may be relevant for therapeutic monitoring. []

Q15: Which enzymes are primarily involved in the metabolism of vandetanib?

A: CYP3A4 and FMO3 appear to be the major enzymes involved in vandetanib metabolism, generating N-desmethylvandetanib and vandetanib-N-oxide, respectively. []

Q16: Does cytochrome b5 play a role in vandetanib metabolism?

A: Yes, cytochrome b5 stimulates the CYP3A4-catalyzed formation of N-desmethylvandetanib, contributing to the overall metabolic clearance of vandetanib. [, ]

Q17: Has vandetanib shown efficacy in preclinical models of various cancers?

A: Vandetanib has demonstrated antitumor activity in preclinical models of several cancers, including lung cancer, breast cancer, medullary thyroid cancer, head and neck squamous cell carcinoma, soft tissue sarcoma, hepatocellular carcinoma, neuroblastoma, adenoid cystic carcinoma, and gastric cancer. [, , , , , , , , , , , , , , , ]

Q18: What is the evidence for vandetanib's efficacy in clinical trials?

A: Vandetanib has shown clinical benefit in several phase II and III trials, including improvements in progression-free survival in advanced non-small cell lung cancer and medullary thyroid cancer. [, , , , , ]

Q19: Has vandetanib shown efficacy in patients with acquired resistance to other EGFR tyrosine kinase inhibitors?

A: While vandetanib did not demonstrate an overall survival benefit in a phase III trial of patients with advanced NSCLC after prior treatment with an EGFR tyrosine kinase inhibitor, it did show significant advantages for progression-free survival and objective response rate. []

Q20: Has vandetanib been investigated as a maintenance therapy in cancer treatment?

A: Yes, a phase II study explored the use of vandetanib as maintenance therapy in patients with advanced non-small cell lung cancer after induction chemotherapy, with some evidence of prolonged progression-free survival in the vandetanib maintenance arm. []

Q21: Can metabolic imaging predict the response to vandetanib?

A: Research suggests that metabolic imaging with positron emission tomography (PET) can assess changes in tumor metabolism early in the course of vandetanib treatment, potentially allowing for early prediction of response. []

Q22: What are the common adverse events associated with vandetanib treatment?

A: Common adverse events include diarrhea, rash, hypertension, fatigue, nausea, QTc prolongation, and hypocalcemia. [, , , , , ]

Q23: Is there a risk of cardiovascular toxicity with vandetanib treatment?

A: Yes, vandetanib has been shown to cause sustained increases in blood pressure in rats, even after discontinuation of treatment. This suggests potential long-term cardiovascular implications. []

Q24: Are there specific patient characteristics associated with increased toxicity?

A: Patients with low skeletal muscle mass have been found to have higher vandetanib serum concentrations and a higher incidence of toxicities, highlighting the potential role of body composition in drug safety. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.